(-)-Alloaromadendrene (-)-Alloaromadendrene Aromandendrene is a sesquiterpenoid.
Aromadendrene is a natural product found in Vitex negundo, Guatteria blepharophylla, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 25246-27-9
VCID: VC21061713
InChI: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3
SMILES: CC1CCC2C1C3C(C3(C)C)CCC2=C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

(-)-Alloaromadendrene

CAS No.: 25246-27-9

Cat. No.: VC21061713

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

(-)-Alloaromadendrene - 25246-27-9

Specification

CAS No. 25246-27-9
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name 1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene
Standard InChI InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3
Standard InChI Key ITYNGVSTWVVPIC-UHFFFAOYSA-N
SMILES CC1CCC2C1C3C(C3(C)C)CCC2=C
Canonical SMILES CC1CCC2C1C3C(C3(C)C)CCC2=C
Boiling Point 121.00 °C. @ 10.00 mm Hg

Introduction

Chemical Structure and Properties

Structural Features

(-)-Alloaromadendrene has a complex tricyclic structure with the IUPAC name 1H-Cycloprop[e]azulene, decahydro-1,1,7-trimethyl-4-methylene-, (1aR,4aS,7R,7aR,7bS)-(-)-. The molecule contains a cyclopropane ring fused to a bicyclic system, with specific stereochemistry that distinguishes it from other related compounds .

Physical and Chemical Properties

The physical and chemical properties of (-)-Alloaromadendrene are summarized in Table 1:

PropertyValueReference
Molecular FormulaC₁₅H₂₄
Molecular Weight204.3511 g/mol
Density0.923 g/mL at 20°C
Refractive Indexn 20/D 1.501
Flash Point120°C
Recommended Storage Temperature2-8°C
OdorWoody

The compound exhibits characteristic physical properties that are important for its identification and handling in laboratory settings. Its relatively high flash point of 120°C indicates moderate thermal stability, while its woody odor is a distinctive organoleptic property .

Stereochemistry and Nomenclature

Stereochemical Configuration

(-)-Alloaromadendrene possesses specific stereochemistry as indicated by its full stereochemical descriptor: (1aR,4aS,7R,7aR,7bS)-. This configuration is crucial for its biological activity and physical properties. The negative sign in the name indicates its levorotatory nature (negative optical rotation) .

Alternative Names and Identifiers

The compound is known by several alternative names in scientific literature, including:

  • L-Alloaromadendrene

  • Alloaromadendren

  • 1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulene

  • (1aR,4aS,7R,7aR,7bS)-1,1,7-Trimethyl-4-methylenedecahydro-1H-cyclopropa[e]azulene

  • 1H-Cycloprop[e]azulene, decahydro-1,1,7-trimethyl-4-methylene-, [1aR-(1aα,4aβ,7α,7aβ,7bα)]-

Its CAS Registry Number is 25246-27-9, which serves as a unique identifier in chemical databases .

Synthetic Approaches

Stereoselective Total Synthesis

A significant advancement in the chemistry of (-)-Alloaromadendrene was achieved through its stereoselective total synthesis. Tanaka et al. reported the synthesis as part of their work on aromadendrane-type compounds. Their approach involved catalytic hydrogenation of compound 22 to provide intermediate 27, which was subsequently converted to (-)-alloaromadendrene (6) through a series of transformations .

The synthetic pathway included the following key steps:

  • Catalytic hydrogenation of precursor 22 over Pd/C to yield compound 27

  • Desilylation of the C7 hydroxyl group using TBAF (tetra-n-butylammonium fluoride)

  • Mesylation with methanesulfonyl chloride, triethylamine, and DMAP

  • Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in toluene at elevated temperature

This synthetic approach confirmed the stereochemical assignments and provided a route to obtain the pure compound for further studies .

Analytical Characterization

Chromatographic Behavior

(-)-Alloaromadendrene has been characterized by gas chromatography using various polar columns. The Van Den Dool and Kratz retention indices (RI) for different column types are presented in Table 2:

Column TypeActive PhaseColumn Length (m)Phase Thickness (μm)Temperature ProgramRetention Index (I)Reference
CapillaryCarbowax 20M300.2560°C(3min) => 4°C/min => 160°C => 10°C/min => 280°C1640
CapillaryRTX-Wax600.25not specified1638
CapillaryCarbowax 20M300.2560°C(3min) => 4°C/min => 160°C => 10°C/min => 280°C1640
CapillaryHP-Innowax300.2560°C(8min) => 3°C/min => 180°C(5min) => 40°C/min => 250°C1630

These retention indices are valuable for the identification and quantification of (-)-Alloaromadendrene in complex mixtures such as essential oils .

Mass Spectrometry

Relationship to Other Sesquiterpenes

Structural Relationship to Aromadendrene

(-)-Alloaromadendrene is structurally related to (+)-aromadendrene, another sesquiterpene found in eucalyptus oils. The relationship between these compounds has been studied in the context of natural product chemistry and synthesis. Research by Tanaka et al. demonstrated the stereoselective total syntheses of both (+)-aromadendrene and (-)-alloaromadendrene, highlighting their stereochemical differences .

Derivatization Studies

Research has shown that related compounds like (+)-aromadendrene can be converted into various derivatives. For instance, Gijsen et al. reported the acid-catalyzed selective cleavage of the cyclopropane ring in certain aromadendrane derivatives. Although this specific study focused on (+)-aromadendrene rather than (-)-alloaromadendrene, it demonstrates the potential for chemical transformations of this class of compounds .

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